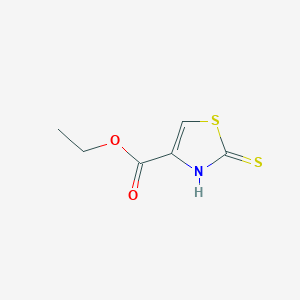

Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-11-6(10)7-4/h3H,2H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGNEFWADGCDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this guide is a detailed experimental protocol for its preparation via the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. We delve into the mechanistic underpinnings of this reaction, offering insights into the strategic selection of reagents and reaction conditions. Furthermore, this document outlines the necessary analytical techniques for the characterization of the final product, providing expected spectroscopic data to aid in the verification of a successful synthesis. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development who require a robust and well-understood method for the preparation of this valuable molecular scaffold.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of pharmacologically active compounds. Its presence in natural products, such as Vitamin B1 (Thiamine), and in numerous synthetic drugs underscores its importance in biological systems. Derivatives of the 2-thioxo-2,3-dihydrothiazole-4-carboxylate core, in particular, have garnered attention for their diverse biological activities, which include potential applications as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The ability of the thiazole nucleus to participate in various non-covalent interactions with biological targets makes it an attractive starting point for the design of novel therapeutics.[3]

This guide focuses on the synthesis of a specific, yet fundamental, member of this family: Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. The robust synthetic protocol detailed herein provides a reliable pathway to this compound, enabling its use in further chemical modifications and biological screening campaigns.

The Synthetic Strategy: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[2] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile.[4]

For the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, the key starting materials are an ethyl 3-halo-2-oxopropanoate (such as ethyl bromopyruvate) and a source for the thiourea backbone. While thiourea itself would lead to a 2-aminothiazole, the use of a dithiocarbamate salt, such as ammonium dithiocarbamate, provides the necessary atoms to form the 2-thioxo functionality.

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the dithiocarbamate, being a soft nucleophile, attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction.

-

Intramolecular Cyclization: The nitrogen atom of the dithiocarbamate intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered ring intermediate.

-

Dehydration: Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic thiazole ring.

This one-pot reaction is highly efficient and provides a straightforward entry into this class of compounds.

Caption: The Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol

This protocol is adapted from a procedure for a structurally related compound and is designed to be a reliable method for the synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 1.95 g | 10.0 |

| Ammonium dithiocarbamate | CH₅N₂S₂ | 111.22 | 1.11 g | 10.0 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 50 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ammonium dithiocarbamate (1.11 g, 10.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous ethanol to the flask and stir the mixture at room temperature until the ammonium dithiocarbamate is fully dissolved.

-

Addition of Electrophile: Slowly add ethyl bromopyruvate (1.95 g, 10.0 mmol) to the stirred solution at room temperature. The addition should be done dropwise over a period of 10-15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 5-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup and Isolation:

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 10 °C in an ice bath.

-

To induce precipitation, add 50 mL of deionized water and 50 mL of hexane to the cooled solution.

-

Stir the resulting mixture for 30 minutes.

-

Collect the precipitated solid by vacuum filtration through a Büchner funnel.

-

-

Washing and Drying:

-

Wash the collected solid with deionized water (2 x 20 mL) and then with cold ethanol (1 x 15 mL).

-

Dry the solid under vacuum to obtain the crude product.

-

-

Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate as a solid.

Characterization and Data Analysis

Due to the limited availability of published experimental spectra for Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate (CAS 56232-75-8), this section provides expected analytical data based on the chemical structure and data from closely related compounds. Researchers are strongly encouraged to perform a full suite of analytical tests to confirm the identity and purity of their synthesized material.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₇NO₂S₂ |

| Molecular Weight | 189.26 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 1.30-1.40 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester group.

-

δ 4.25-4.35 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester group.

-

δ 7.50-7.60 (s, 1H): Singlet for the proton on the C5 position of the thiazole ring.

-

δ 12.0-13.0 (br s, 1H): Broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ 14.0-15.0: Methyl carbon of the ethyl ester.

-

δ 61.0-62.0: Methylene carbon of the ethyl ester.

-

δ 115.0-120.0: C5 of the thiazole ring.

-

δ 140.0-145.0: C4 of the thiazole ring.

-

δ 160.0-165.0: Carbonyl carbon of the ethyl ester.

-

δ 185.0-190.0: C2 thione (C=S) carbon.

-

-

IR (Infrared) Spectroscopy:

-

~3100-3200 cm⁻¹: N-H stretching vibration.

-

~1700-1720 cm⁻¹: C=O stretching vibration of the ester.

-

~1500-1550 cm⁻¹: C=C and C=N stretching vibrations of the thiazole ring.

-

~1200-1300 cm⁻¹: C=S stretching vibration.

-

-

MS (Mass Spectrometry):

-

[M]+: Expected molecular ion peak at m/z = 189.

-

Caption: Overall experimental workflow for the synthesis.

Conclusion

This guide has detailed a robust and accessible synthetic route to Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, a valuable building block in medicinal chemistry. By leveraging the classic Hantzsch thiazole synthesis, researchers can reliably produce this compound in good yield. The provided mechanistic insights and step-by-step protocol serve as a practical resource for laboratory synthesis. While experimental spectroscopic data for the target molecule is not widely available, the expected analytical characteristics outlined in this guide provide a solid basis for product verification. The successful synthesis of this compound opens avenues for the exploration of novel thiazole derivatives with potential therapeutic applications.

References

-

Arkat USA. One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyc. [Link]

-

PubMed. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

- Google Patents.

-

PubMed Central (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

Sources

- 1. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | C5H6NNaO2S | CID 23710676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Physicochemical properties of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the essential physicochemical properties of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate. The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] A thorough understanding of the fundamental characteristics of its derivatives is therefore paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination. The properties detailed herein—including thermal stability, solubility, ionization, and spectral signatures—are critical for predicting a compound's behavior in biological systems and for guiding its journey from laboratory curiosity to potential therapeutic candidate.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent analysis. Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, an ethyl ester functional group, and a thione group. The thione group exists in tautomeric equilibrium with its thiol form (ethyl 2-mercaptothiazole-4-carboxylate), a factor that influences its chemical reactivity and ionization properties.

Figure 1: Chemical Structure of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate

Caption: Molecular structure of the title compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| CAS Number | 56232-75-8 | [3] |

| Molecular Formula | C₆H₇NO₂S₂ | [4] |

| Molecular Weight | 189.26 g/mol | [4] |

| Physical Form | Solid | [4] |

| InChI Key | WTGNEFWADGCDBI-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(=O)C1=CSC(=S)N1 | |

| Purity | ≥95% (Typical commercial grade) | [4] |

Essential Physicochemical Characterization

The behavior of a molecule in both in vitro assays and in vivo environments is dictated by its fundamental physicochemical properties. The following sections detail the rationale and methodologies for characterizing these critical parameters.

Thermal Properties: Melting Point and Stability

The melting point (Tm) is a crucial indicator of purity and identity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. Beyond simple melting, understanding a compound's thermal stability is vital for handling, storage, and formulation processes.

We employ Differential Scanning Calorimetry (DSC) as the gold standard for melting point determination because it provides not only the Tm but also the enthalpy of fusion (ΔHfus) and can reveal other thermal events like polymorphism. Thermogravimetric Analysis (TGA) is used concurrently to determine the onset of thermal decomposition, which is critical for distinguishing melting from degradation.

-

Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., Indium for DSC, Calcium Oxalate for TGA).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan or a ceramic TGA pan.

-

DSC Analysis:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melt (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

-

Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point.

-

-

TGA Analysis:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Record the mass loss versus temperature. The onset temperature of significant mass loss indicates decomposition.

-

-

Data Analysis: Integrate the DSC peak to determine the enthalpy of fusion. Report the melting point as the peak temperature and the decomposition temperature from the TGA curve.

Caption: Workflow for comprehensive thermal analysis.

Solubility Profile

Solubility is arguably one of the most critical properties in drug discovery. Poor aqueous solubility can lead to low bioavailability and challenging formulation development, while solubility in organic solvents is essential for synthesis, purification, and analytical method development.

The structure of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate contains both polar elements (ester, thione, N-H group) and nonpolar elements (ethyl chain, thiazole ring). This amphiphilic nature suggests moderate solubility in a range of solvents. We use the shake-flask method, which remains the most reliable technique for determining thermodynamic solubility, providing a true equilibrium value that is crucial for biopharmaceutical classification.

-

Solvent Selection: Prepare a panel of pharmaceutically relevant solvents: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), and Ethanol.

-

Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each solvent in separate glass vials. This ensures a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase or solvent. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method (see Section 4.1) against a standard curve.

-

Reporting: Express solubility in mg/mL or µM.

Acidity and Ionization Constant (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH. Since the charge state of a molecule profoundly affects its membrane permeability, receptor binding, and solubility, pKa is a non-negotiable parameter in drug development.

The primary ionizable proton on this molecule is the N-H proton of the dihydrothiazole ring, which exhibits acidic character. Its pKa will dictate the ratio of the neutral form to the anionic conjugate base at physiological pH. UV-Vis spectrophotometry is a highly sensitive method for pKa determination for chromophore-containing compounds.[5] The principle relies on the fact that the protonated and deprotonated forms of the molecule often have distinct UV absorption spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to calculate the pKa.

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration that gives a measurable absorbance (e.g., 50 µM). Ensure the final DMSO concentration is low (<1%) to minimize solvent effects.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH.

-

Data Analysis:

-

Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

Plot absorbance at this wavelength versus pH.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve fitting model to determine the inflection point, which corresponds to the pKa.

-

Caption: Workflow for pKa determination using UV-Vis.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, confirming its identity, structure, and purity.

Expert Rationale:

A multi-technique approach (NMR, IR, MS) is essential for complete structural elucidation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition.

Table 2: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - Ethyl Group: Quartet (~4.3 ppm, 2H) and Triplet (~1.3 ppm, 3H). - Thiazole Ring: Singlet for the C5-H (~7.5-8.0 ppm, 1H). - Amide/Thioamide NH: Broad singlet (variable, ~9-12 ppm). |

| ¹³C NMR | - Ester Carbonyl: ~160-165 ppm. - Thione Carbon (C=S): ~185-195 ppm. - Thiazole Ring Carbons: Two signals in the aromatic/olefinic region (~110-150 ppm). - Ethyl Group: Methylene (~61 ppm) and Methyl (~14 ppm). |

| FT-IR (cm⁻¹) | - N-H Stretch: ~3100-3300 (broad). - C-H Stretch (aliphatic): ~2900-3000. - Ester C=O Stretch: ~1710-1730 (strong). - Thione C=S Stretch: ~1200-1300. - C-O Stretch: ~1150-1250. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 190.00. - [M+Na]⁺: Expected at m/z 211.98. |

-

NMR Spectroscopy:

-

Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer at 25°C.

-

Reference the spectra to the residual solvent peak.

-

-

Infrared (IR) Spectroscopy:

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

Acquire the spectrum in positive ion mode.

-

Chromatographic Purity Assessment

Expert Rationale:

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantitative purity analysis due to its high resolution and sensitivity.[6] A reverse-phase method using a C18 column is the logical starting point for a molecule of this polarity. UV detection is suitable due to the compound's chromophore. Thin-Layer Chromatography (TLC) serves as a complementary, rapid technique for qualitative checks, such as monitoring reaction progress.[7][8]

-

System: An HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Acetonitrile.

-

-

Gradient Elution:

-

Start with a linear gradient from 10% B to 95% B over 15 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes.

-

-

Detection: Monitor at a wavelength of maximum absorbance as determined by UV-Vis analysis (e.g., ~270-290 nm).

-

Analysis: Inject a 1 mg/mL solution of the compound. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Caption: General workflow for HPLC purity determination.

Conclusion: A Profile for Drug Discovery

The physicochemical properties of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate define its potential and its challenges as a scaffold in drug discovery. Its solid-state nature, coupled with predicted moderate solubility and a distinct, ionizable proton, provides a clear starting point for formulation and pharmacokinetic studies. The robust analytical and spectroscopic methods detailed in this guide provide the necessary tools for researchers to ensure the identity, purity, and consistency of this compound in their studies. As the broader class of thiazole derivatives continues to yield promising leads against a range of diseases, including cancer and infectious agents, a foundational understanding of the properties of core building blocks like this one is indispensable for advancing the field.[2][9]

References

-

Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. Retrieved January 7, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (2019). Retrieved January 7, 2026, from [Link]

-

Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Ethyl 2-acetylthiazole-4-carboxylate - Heterocyclic Compounds - Crysdot LLC. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. (2022). ACS Omega. Retrieved January 7, 2026, from [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - NIH. (2022). ACS Omega. Retrieved January 7, 2026, from [Link]

-

pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate [CAS - Ivy Fine Chemicals. (n.d.). Retrieved January 7, 2026, from [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. (2014). Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (2022). Molecules. Retrieved January 7, 2026, from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ivychem.com [ivychem.com]

- 4. Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | 56232-75-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and the Broader Rhodanine Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate belongs to the rhodanine class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry for its diverse biological activities. Rhodanine derivatives have been explored for their potential as antiviral, anti-inflammatory, antitumor, antibacterial, and antifungal agents.[1][2] This guide provides a comprehensive overview of the known and hypothesized mechanisms of action associated with the rhodanine scaffold. It delves into the complexities of studying these molecules, including their promiscuous nature as potential Pan-Assay Interference Compounds (PAINS). Furthermore, this document outlines a rigorous, multi-faceted experimental framework for elucidating the specific mechanism of action of rhodanine derivatives like Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, ensuring scientific integrity and fostering the development of truly targeted therapeutics.

The Rhodanine Scaffold: A Privileged Structure with a Caveat

The rhodanine core, chemically known as 2-thioxothiazolidin-4-one, is considered a "privileged scaffold" in drug discovery.[3] This is due to its synthetic tractability, allowing for diverse substitutions at the C-5 and N-3 positions, and its ability to interact with a wide array of biological targets.[3][4] This versatility has led to the development of numerous rhodanine-containing compounds with a broad spectrum of reported biological activities.[2]

However, the very features that make rhodanines attractive also contribute to a significant challenge: they are frequently identified as "frequent hitters" and PAINS in high-throughput screening campaigns.[1] Their potential for non-specific activity, arising from mechanisms such as aggregation, reactivity as Michael acceptors, or interference with assay technologies, necessitates a cautious and rigorous approach to mechanistic studies.[1]

Established and Hypothesized Mechanisms of Action for Rhodanine Derivatives

The biological effects of rhodanine derivatives are diverse and depend heavily on the specific substitutions on the core scaffold. Several distinct mechanisms of action have been identified for various members of this class.

Enzyme Inhibition

Rhodanine-based compounds have been shown to be effective inhibitors of several classes of enzymes:

-

HIV-1 Integrase: Certain rhodanine derivatives, particularly those with a salicylic acid moiety, have demonstrated significant inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication cycle.[5]

-

Carbonic Anhydrases (CAs): By incorporating a benzenesulfonamide group, rhodanine derivatives have been developed as potent and selective inhibitors of human carbonic anhydrase isoforms, which are implicated in various diseases including cancer and glaucoma.[4]

-

Tubulin Polymerization: Some 2-aryl-thiazolidine-4-carboxylic acid amides, which are structurally related to rhodanines, have been found to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[6]

-

Other Enzymes: The rhodanine scaffold has been incorporated into inhibitors of a wide range of other enzymes, including dual-specificity phosphatases, HCV NS3 protease, and phosphodiesterases.[5]

Modulation of Protein-Protein Interactions

The rhodanine structure can also serve as a basis for molecules that disrupt protein-protein interactions. For instance, derivatives have been identified that inhibit the interaction between the BH3 domain and BCL-XL, which is a key interaction in the regulation of apoptosis.[1]

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral properties of rhodanine derivatives are well-documented.[3] While the precise mechanisms are often not fully elucidated, they are thought to involve the inhibition of essential microbial or viral enzymes or interference with other critical life cycle processes. For example, some derivatives have shown activity against Bacillus anthracis DNA helicase.[1]

A Rigorous Framework for Mechanistic Elucidation

To confidently attribute a specific mechanism of action to a rhodanine derivative like Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate and to rule out non-specific effects, a systematic and multi-pronged experimental approach is essential.

Phase 1: Hit Confirmation and Triage

The initial phase focuses on confirming the activity of the hit compound and eliminating artifacts.

Experimental Protocol: Assay for Non-Specific Aggregation

-

Objective: To determine if the compound's activity is due to the formation of aggregates that non-specifically inhibit enzymes.

-

Methodology:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the compound in an appropriate assay buffer.

-

Add a known concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to a parallel set of dilutions.

-

Perform the primary biological assay in the presence and absence of the detergent.

-

-

Interpretation of Results: A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the compound's activity is at least partially dependent on aggregation.

Phase 2: Target Identification and Validation

Once non-specific activity is ruled out, the next step is to identify the direct molecular target of the compound.

Experimental Workflow: Target Identification

Caption: Workflow for Target Identification.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To validate target engagement in a cellular context by observing the thermal stabilization of the target protein upon compound binding.

-

Methodology:

-

Treat intact cells with the test compound or vehicle control.

-

Lyse the cells and divide the lysate into aliquots.

-

Heat the aliquots to a range of temperatures.

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant for the presence of the putative target protein by Western blot or other quantitative methods.

-

-

Interpretation of Results: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding.

Phase 3: Pathway Analysis and Functional Characterization

With a validated target, the focus shifts to understanding the downstream consequences of target engagement on cellular signaling pathways and function.

Signaling Pathway Analysis

Caption: Example Signaling Pathway.

Experimental Protocol: Western Blot for Pathway Markers

-

Objective: To assess the effect of the compound on the activity of the identified signaling pathway.

-

Methodology:

-

Treat cells with a dose-range of the test compound for various time points.

-

Prepare cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against the phosphorylated (active) and total forms of key pathway proteins.

-

-

Interpretation of Results: A dose- and time-dependent change in the phosphorylation status of pathway components provides evidence for the compound's on-pathway activity.

Data Presentation

Quantitative data from various assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

| Rhodanine Derivative | Target | Assay Type | IC50 (µM) | Reference |

| Compound 1 | HIV-1 Integrase (3'-processing) | Biochemical | 15 | [5] |

| Compound 1 | HIV-1 Integrase (strand transfer) | Biochemical | 11 | [5] |

| Derivative 7h | hCA I | Enzyme Inhibition | 0.0224 | [4] |

| Derivative 9d | hCA I | Enzyme Inhibition | 0.0358 | [4] |

| ATCAA Derivative | Tubulin Polymerization | Cell-based | 0.7 - 1.0 | [6] |

Conclusion

Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, as a member of the rhodanine class, holds potential for therapeutic development due to the established broad bioactivity of its core scaffold. However, the propensity of rhodanine derivatives to act as PAINS necessitates a rigorous and multi-faceted approach to mechanistic studies. By employing a systematic workflow that includes hit validation, target identification and validation, and pathway analysis, researchers can confidently elucidate the true mechanism of action of these compounds. This diligence is paramount to progressing rhodanine-based molecules from promising hits to clinically viable drug candidates.

References

-

(PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation - ResearchGate. Available at: [Link]

-

The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Available at: [Link]

-

Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PubMed Central. Available at: [Link]

-

Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed. Available at: [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC - NIH. Available at: [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

- Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate [CAS - Ivy Fine Chemicals. Available at: https://www.ivyfinechem.com/Products/56232-75-8

-

Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives - ResearchGate. Available at: [Link]

-

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate - MySkinRecipes. Available at: [Link]

-

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester - MDPI. Available at: [Link]

-

Ethyl 2-Thioxo-2,3-Dihydrothiazole-4-Carboxylate. Available at: [Link]

-

Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. Available at: [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available at: [Link]

-

2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - ResearchGate. Available at: [Link]

-

Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353 - PubChem. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available at: [Link]

-

Ethyl 2-aminothiazole-4-carboxylate - High purity | EN - Georganics. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the architecture of pharmacologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure" in drug discovery. Within this esteemed class of compounds, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate stands out as a pivotal synthetic intermediate and a core pharmacophore for a diverse array of biologically active agents. While comprehensive biological data on the parent molecule itself is limited in publicly available literature, the extensive research on its derivatives underscores the immense therapeutic potential harbored within this chemical scaffold. This technical guide will provide an in-depth exploration of the biological activities of compounds derived from Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds.

Anticancer Activity: Targeting Key Oncogenic Signaling Pathways

Derivatives of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate have emerged as potent anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting key kinases within this pathway.

Key Insights: The thiazole scaffold serves as an effective framework for the design of ATP-competitive inhibitors of PI3K and mTOR. The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds and other interactions within the kinase active site. Modifications at the 2- and 4-positions of the thiazole ring have been extensively explored to enhance potency and selectivity.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Mechanism of Action 2: Modulation of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

Cyclin-dependent kinases are a family of protein kinases that are central to the regulation of the cell cycle. Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell division. Certain thiazole-based compounds have been identified as potent inhibitors of CDKs, leading to cell cycle arrest and apoptosis.

Key Insights: The compact nature of the thiazole ring allows it to fit into the ATP-binding pocket of CDKs. Structure-activity relationship studies have shown that substituents on the thiazole ring can be tailored to achieve selectivity for specific CDKs. For instance, some derivatives have demonstrated potent activity against CDK1, a key regulator of the G2/M transition.

Signaling Pathway Diagram: CDK1/Cyclin B Inhibition

Caption: Inhibition of the CDK1/Cyclin B complex by thiazole derivatives, leading to G2/M cell cycle arrest.

Quantitative Data on Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various human cancer cell lines. It is important to note that these are derivatives and not the parent compound, Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | MTT | 12.0 | [1] |

| Derivative B | C6 (Glioma) | MTT | 3.83 | [1] |

| Derivative C | MCF-7 (Breast) | MTT | 0.021 - 0.071 | [2] |

| Derivative D | Prostate Cancer Cells | Proliferation | 0.7 - 1.0 | [2] |

| Derivative E | Glioblastoma | MTT | 3.20 - 10.67 |

Antimicrobial Activity: A Promising Avenue for New Anti-Infective Agents

The thiazole scaffold is also a key component in a number of compounds exhibiting significant antimicrobial activity. Derivatives of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate have been shown to be effective against a range of bacterial and fungal pathogens.

Mechanism of Action in Microbes

The precise mechanisms of antimicrobial action for many thiazole derivatives are still under investigation. However, it is believed that they may act through various pathways, including:

-

Inhibition of essential enzymes: Thiazole-containing compounds may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of cell membrane integrity: Some derivatives may interact with and disrupt the microbial cell membrane, leading to cell lysis.

-

Inhibition of biofilm formation: Biofilms are a major contributor to antibiotic resistance. Some thiazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria.

Quantitative Data on Antimicrobial Activity of Thiazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative F | Staphylococcus aureus | Moderate to Good | |

| Derivative G | Bacillus subtilis | Moderate to Good | |

| Derivative H | Escherichia coli | Moderate to Good | |

| Derivative I | Candida albicans | Moderate | |

| Derivative J | Aspergillus niger | Moderate |

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the thiazole derivative in a suitable solvent at a concentration 100-fold higher than the highest desired final concentration.

-

Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

-

Serial Dilution of the Antimicrobial Agent: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control well (which contains only broth). Include a growth control well (broth and bacteria, no compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Conclusion and Future Directions

The Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed potent anticancer and antimicrobial activities, driven by the inhibition of key cellular targets. The insights into the structure-activity relationships of these compounds provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Furthermore, in vivo efficacy studies are warranted to translate the in vitro findings into potential clinical applications. The continued exploration of this privileged scaffold holds significant promise for the discovery of new and effective treatments for cancer and infectious diseases.

References

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. (2016). PubMed. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 190523-42-3|Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis and Applications of Ethyl 2-Thioxo-2,3-dihydrothiazole-4-carboxylate Derivatives

Introduction: The Privileged Scaffold of Rhodanine and Its Carboxylate Derivatives

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as foundations for high-value compounds. One such entity is the 2-thioxothiazolidin-4-one ring, more commonly known by its trivial name, rhodanine.[1][2][3] This five-membered heterocycle is widely regarded as a "privileged scaffold" due to its structural features that allow for diverse chemical modifications, leading to a broad spectrum of biological activities and material properties.[4] The rhodanine core is a key component in numerous compounds explored for antiviral, antimicrobial, anticancer, and antidiabetic applications.[4][5][6]

This guide focuses specifically on a pivotal class of these compounds: Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate derivatives . This structure integrates the core rhodanine moiety with a carboxylate group at the 4-position, a feature that modulates its chemical reactivity and potential for biological interactions. We will delve into the fundamental synthetic pathways to access this scaffold, explore the critical derivatization strategies that unlock its functional potential, and survey its diverse and impactful applications. This document is designed for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular platform.

Part I: Synthetic Strategies and Core Methodologies

The successful application of any chemical scaffold hinges on the efficiency and versatility of its synthesis. For rhodanine derivatives, the synthetic routes are well-established, robust, and adaptable, allowing for the generation of large libraries of compounds for screening and development.

Foundational Synthesis of the Rhodanine Core

The parent rhodanine ring is classically synthesized through the condensation of chloroacetic acid with ammonium dithiocarbamate, which is itself formed in situ from ammonia and carbon disulfide.[7] An alternative and historically significant method, first reported by Marceli Nencki in 1877, involves the reaction of ammonium thiocyanate with chloroacetic acid in water.[7] These foundational methods provide the basic heterocyclic core upon which more complex derivatives are built.

Caption: General reaction scheme for the synthesis of the core rhodanine scaffold.

The Hantzsch Synthesis: A Gateway to Substituted Thiazoles

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry and a primary method for preparing the title scaffold and its analogues.[8][9] This reaction classically involves the condensation of an α-haloketone with a thioamide.[8][10] To generate the ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate scaffold, a variation of this synthesis is employed, typically starting with an α-halo-β-ketoester.

The causality behind this choice is the need to install both the ketone (which becomes the C4-carbonyl) and the ester group at the correct positions. Ethyl 2-chloroacetoacetate serves as an ideal starting material, providing the necessary functionality to react with a thioamide source like thiourea.

Caption: Mechanistic pathway for the Hantzsch-type synthesis of the target scaffold.

Experimental Protocol 1: Synthesis of Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 eq.) and absolute ethanol. Stir until the thiourea is fully dissolved.

-

Addition: Add ethyl 2-chloroacetoacetate (1.05 eq.) dropwise to the solution at room temperature. A mild exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into cold water to ensure complete precipitation of the product.

-

Isolation & Purification: Filter the solid product using a Büchner funnel, wash thoroughly with water, and then a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying & Characterization: Dry the collected solid under vacuum. The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 70-85%.

Knoevenagel Condensation: The Key to Functional Diversity

The true power of the rhodanine scaffold lies in its C5 position. The methylene protons (-CH₂-) at this position are highly acidic due to the electron-withdrawing effects of the two adjacent carbonyl and thiocarbonyl groups. This acidity makes the C5 position a potent nucleophile after deprotonation, setting the stage for the Knoevenagel condensation . This reaction, typically with various aldehydes, is the most common and crucial method for creating diverse libraries of rhodanine derivatives.[11][12]

The choice of base and solvent is critical for optimizing this reaction. Mild bases like piperidine, ammonium acetate, or triethylamine are often sufficient. Recent advancements have focused on green chemistry approaches, utilizing Deep Eutectic Solvents (DESs) that can act as both the solvent and catalyst, often leading to excellent yields and simplifying purification.[11][12]

Caption: Experimental workflow for the Knoevenagel condensation of rhodanine derivatives.

Experimental Protocol 2: General Procedure for Knoevenagel Condensation

-

Setup: In a round-bottom flask, dissolve the ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate (1.0 eq.) and the desired aromatic or heterocyclic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.) or ammonium acetate (0.2 eq.).

-

Reaction: Reflux the mixture for 2-8 hours. The reaction is often accompanied by a color change. Monitor for the disappearance of starting materials by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure and add cold water or ethanol to induce precipitation.

-

Purification: Collect the solid by filtration, wash with cold solvent to remove impurities, and recrystallize from an appropriate solvent (e.g., ethanol, acetic acid) to obtain the pure product. Yields for this reaction are generally good to excellent (50-99%).[11]

| Aldehyde Reactant | Solvent/Catalyst System | Yield (%) | Reference |

| Salicylaldehyde | Choline chloride:acetamide (DES) | 99.7% | [11] |

| 4-Nitrobenzaldehyde | Choline chloride:acetamide (DES) | 98.5% | [11] |

| 4-Hydroxybenzaldehyde | Choline chloride:acetamide (DES) | 94.2% | [11] |

| Benzaldehyde | Choline chloride:acetamide (DES) | 88.6% | [11] |

| Table 1: Representative yields for the Knoevenagel condensation using a green Deep Eutectic Solvent (DES) system. |

Part II: High-Impact Applications

The structural diversity achievable through the derivatization of the rhodanine-4-carboxylate core translates directly into a wide array of applications, primarily concentrated in the field of drug discovery.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rhodanine - Wikipedia [en.wikipedia.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep ...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a key intermediate in the synthesis of the antiplatelet agent Cilostazol. The guide will delve into the physicochemical properties, detailed synthesis protocols, and the critical role of this compound in pharmaceutical development. We will explore the underlying chemistry and provide practical insights for its efficient synthesis and application.

Introduction

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, identified by CAS Number 73963-42-5 , is a crucial building block in the pharmaceutical industry.[1] Its molecular structure, featuring a tetrazole ring substituted with a cyclohexyl group and a reactive 4-chlorobutyl side chain, makes it a versatile intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is an essential precursor in the manufacturing of Cilostazol, a medication used to alleviate the symptoms of intermittent claudication.[1][2] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of pharmaceuticals involving this important compound.

Initial Note on CAS Number Discrepancy: The user initially provided CAS number 56232-75-8, which is associated with Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate.[3][4][5] However, the context of the request points towards the key intermediate for Cilostazol, which is unequivocally 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with CAS number 73963-42-5.[1][6] This guide will focus on the latter compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is fundamental for its handling, reaction optimization, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [1][6] |

| Molecular Formula | C11H19ClN4 | [1][7] |

| Molecular Weight | 242.75 g/mol | [1][7] |

| Appearance | White to off-white solid/crystalline powder | [1][8][9] |

| Melting Point | 49-52 °C | [1][9][10] |

| Boiling Point | 425.2 ± 24.0 °C (Predicted) | [9][10] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [9][10] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |

| pKa | 1.23 ± 0.10 (Predicted) | [1][10] |

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Several synthetic routes have been reported in the literature and patents. A common and effective method involves the cyclization of an N-substituted amide.

Synthetic Pathway Overview

The synthesis generally proceeds through two key stages:

-

Amide Formation: Reaction of a suitable starting material, such as 5-chlorovaleronitrile, with cyclohexanol or cyclohexylamine to form the corresponding N-cyclohexyl-5-chloropentanamide intermediate.

-

Tetrazole Ring Formation (Cyclization): Treatment of the amide intermediate with a chlorinating agent followed by a cyclizing agent to construct the tetrazole ring.

Caption: Synthetic workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on published methods.[11][12][13]

Step 1: Synthesis of 5-chloro-N-cyclohexylpentanamide

-

Reaction Setup: In a suitable reaction vessel, combine 5-chlorovaleronitrile and cyclohexanol. The molar ratio of 5-chlorovaleronitrile to cyclohexanol is typically in the range of 1:1 to 1:2.[11]

-

Catalysis: Add concentrated sulfuric acid as a catalyst. The molar ratio of 5-chlorovaleronitrile to sulfuric acid can range from 1:4 to 1:12.[11]

-

Reaction Conditions: Maintain the reaction temperature between 5-50 °C and stir for 1-5 hours.[11]

-

Work-up and Isolation: Upon completion of the reaction (monitored by a suitable technique like TLC), quench the reaction mixture and isolate the product, 5-chloro-N-cyclohexylpentanamide.

Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

-

Activation: Treat the 5-chloro-N-cyclohexylpentanamide intermediate with phosphorus pentachloride (PCl5). This step is often performed in a solvent such as toluene at a controlled temperature, for instance, by adding PCl5 in batches at 0 °C and then allowing the mixture to stir at room temperature.[11][12]

-

Cyclization: Introduce an azide cyclization reagent. Trimethylsilyl azide is a commonly used and safer alternative to hydrazoic acid.[12][13] The reaction is typically carried out at temperatures ranging from 0 °C to 80 °C for 2-12 hours.[11]

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water. The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude product.[12] Further purification can be achieved by recrystallization to obtain 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with high purity.[8] A molar yield of approximately 93% has been reported for this step.[12][13]

Role in Drug Development: The Synthesis of Cilostazol

The primary application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key intermediate in the synthesis of Cilostazol.[1][2] Cilostazol is a phosphodiesterase III inhibitor with antithrombotic and vasodilatory properties.[1]

The synthesis of Cilostazol involves the condensation of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one in the presence of a base.[2][14]

Caption: Condensation reaction for the synthesis of Cilostazol.

This reaction highlights the importance of the chlorobutyl side chain, which acts as an electrophile, allowing for nucleophilic substitution by the hydroxyl group of the quinolinone derivative. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Safety and Handling

While comprehensive GHS hazard data is not consistently reported, some sources indicate potential hazards associated with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, including flammability and irritation to the skin and eyes.[7] It is therefore essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a compound of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of Cilostazol. A thorough understanding of its properties and synthetic pathways is crucial for process optimization and the development of efficient and safe manufacturing processes. The synthetic methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with this key intermediate.

References

- Current time information in Lac qui Parle County, US. (n.d.).

- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. (2025, March 6).

- CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method. (n.d.).

- 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem. (n.d.).

- Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | 56232-75-8 - Sigma-Aldrich. (n.d.).

- 56232-75-8|Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate - BLDpharm. (n.d.).

- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - ChemicalBook. (n.d.).

- Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents. (n.d.).

- SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. (2008, September 22).

- Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole - PrepChem.com. (n.d.).

- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole - CAS Common Chemistry. (n.d.).

- WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof - Google Patents. (n.d.).

- CN101434598B - Preparation of cilostazol - Google Patents. (n.d.).

- A process for the preparation of cilostazol and of the intermediates thereof. (2004).

- Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate [CAS - Ivy Fine Chemicals. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpPiu5e2U1bZxoD4FclJAfqCAyMaKoJQo-er7TRQ4OuCWL0_YlcFyKMPYyEFS_maqyz90PCHhlFtjb-UL1dNQfPObApeQfhDpt8HLbFeZwImNZ3yFw1A5XdvlxeQZOj-xSFG74

- Cas 56232-75-8,/ | lookchem. (n.d.).

- Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate CAS No.: 56232-75-8. (n.d.).

- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 - ChemicalBook. (2025, August 26).

- Chlorobutyl Cyclohexyl Tetrazole Supplier from Rajkot - Vidip Traders. (n.d.).

- Product Name : 5-(4-Chlorobutyl)-1-cyclohexyl-d4-tetrazole | Pharmaffiliates. (n.d.).

- 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole - ChemBK. (2024, April 10).

- 5-(4-chlorobutyl)-1-cyclohexyl-1h-tetrazole (CAS No: 73963-42-5) API Intermediate Manufacturers - apicule. (n.d.).

- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate | 56232-75-8 [sigmaaldrich.com]

- 4. 56232-75-8|Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. ivychem.com [ivychem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. chembk.com [chembk.com]

- 10. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 11. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 12. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 13. WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof - Google Patents [patents.google.com]

- 14. CN101434598B - Preparation of cilostazol - Google Patents [patents.google.com]

Introduction: The Significance of the Thiazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Mercaptothiazole-4-Carboxylate

The thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of natural products and synthetic compounds with profound biological activity. Thiamine (Vitamin B1), for instance, contains a crucial thiazolium salt moiety. In the realm of drug development, the thiazole scaffold is integral to a wide array of therapeutic agents, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.[1][2] Specifically, the 2-mercaptothiazole functional group serves as a versatile synthetic intermediate, enabling further molecular elaboration and acting as a key pharmacophore in its own right.

This guide provides a comprehensive, in-depth exploration of the core synthetic strategy for preparing ethyl 2-mercaptothiazole-4-carboxylate, a valuable building block for pharmaceutical research. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present a robust, validated protocol suitable for a research and development setting.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and direct route to ethyl 2-mercaptothiazole-4-carboxylate is a variation of the classic Hantzsch Thiazole Synthesis. First reported by Arthur Hantzsch in 1881, this reaction is a powerful method for constructing the thiazole ring.[3][4] The fundamental principle involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing species.

For our target molecule, the retrosynthetic analysis points to two primary starting materials:

-

Ethyl Bromopyruvate: An α-haloketoester that provides the C4, C5, and carboxylate functionality of the thiazole ring.

-

A Thioamide Source: A reagent capable of providing the N3, C2, and the exocyclic sulfur atom.

While thiourea is commonly used in Hantzsch syntheses to yield 2-aminothiazoles[5][6], the most direct approach to the 2-mercapto derivative employs a dithiocarbamate salt. This choice obviates the need for a subsequent, often challenging, conversion of an amino group to a mercapto group.

Primary Synthetic Pathway: Condensation of Ethyl Bromopyruvate and Ammonium Dithiocarbamate

This pathway represents the most efficient and atom-economical method for the target compound. The reaction proceeds via a nucleophilic substitution followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

Reaction Mechanism: A Step-by-Step Analysis

The causality of this synthesis is rooted in a logical sequence of nucleophilic attack and cyclization:

-

Nucleophilic Attack: The dithiocarbamate anion, a potent sulfur nucleophile, attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion. This forms an S-alkylated intermediate.

-

Intramolecular Condensation: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered cyclic hemiaminal (or tetrahedral intermediate).

-

Dehydration: The cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring system. The final product exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state.

This mechanism is a classic example of heterocyclic ring formation, driven by the stability of the resulting aromatic system.

Workflow for the Synthesis of Ethyl 2-Mercaptothiazole-4-Carboxylate

Caption: Experimental workflow for the synthesis of ethyl 2-mercaptothiazole-4-carboxylate.

Data Presentation: Reagents and Materials

For a synthesis targeting approximately 10 grams of the final product, the following stoichiometry provides a reliable starting point.

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | Density (g/mL) |

| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 0.051 | 1.0 | 10.0 g | ~1.5 |

| Ammonium Dithiocarbamate | CH₅N₃S₂ | 111.22 | 0.056 | 1.1 | 6.25 g | N/A |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | - | 100 mL | 0.789 |

Note: Ethyl bromopyruvate is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[7]

Experimental Protocol: A Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6.25 g (0.056 mol) of ammonium dithiocarbamate in 75 mL of absolute ethanol. Stir until a homogenous solution is achieved. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition: In a separate beaker, dissolve 10.0 g (0.051 mol) of ethyl bromopyruvate in 25 mL of absolute ethanol. Transfer this solution to a dropping funnel. Add the ethyl bromopyruvate solution dropwise to the cooled dithiocarbamate solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:2).

-

Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. A pale yellow to off-white precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two 50 mL portions of cold water to remove any inorganic salts. Allow the product to air-dry. For higher purity, the crude solid can be recrystallized from an ethanol/water mixture to yield the final product as fine crystals.

Characterization and Purity Analysis

The identity and purity of the synthesized ethyl 2-mercaptothiazole-4-carboxylate must be confirmed through standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~1.3-1.4 (t, 3H, -CH₃), ~4.3-4.4 (q, 2H, -OCH₂-), ~7.8-7.9 (s, 1H, thiazole C5-H), ~11-13 (br s, 1H, -SH/NH tautomer) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~14 (CH₃), ~62 (OCH₂), ~120 (C5), ~145 (C4), ~162 (C=O), ~185 (C2, thione form) |

| Mass Spec (ESI) | [M-H]⁻ expected around 188.0 m/z |

| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2980 (C-H stretch), ~1700 (C=O ester stretch), ~1550 (C=N stretch), ~1250 (C=S stretch) |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad proton signal between 11-13 ppm is characteristic of the acidic proton of the mercapto/thione tautomer. |